Allolactose

Description

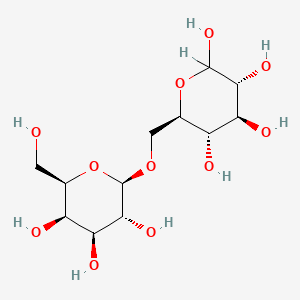

Structure

2D Structure

Properties

IUPAC Name |

(3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRVVLDZNNYCBX-VDGMBKLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893952 | |

| Record name | Allolactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-03-4 | |

| Record name | 6-O-β-D-Galactopyranosyl-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allolactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allolactose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04116 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Allolactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Synthesis of Allolactose

β-Galactosidase (LacZ) Catalysis of Allolactose (B1665239) Formation

β-Galactosidase exhibits a bifunctional activity, enabling both the hydrolysis of lactose (B1674315) and its isomerization to this compound. nih.govnih.govresearchgate.net This isomerization is crucial for the induction of the lac operon. nih.govnih.gov

Intramolecular Isomerization of Lactose to this compound

The synthesis of this compound from lactose by lacZ β-galactosidase can occur through an intramolecular isomerization process. smolecule.comnih.gov This involves the transfer of the galactosyl moiety from the O4 position of the glucose residue in lactose to the O6 position of the same glucose residue, without the glucose leaving the active site. nih.gov This intramolecular transfer is a significant pathway for this compound synthesis, particularly at low initial lactose concentrations, and is facilitated by the enzyme's ability to bind glucose after cleavage from lactose, delaying its exit from the active site. nih.gov

Mechanism of Transgalactosylation

β-Galactosidase catalyzes transgalactosylation through a double-displacement mechanism. nih.govacs.orgacademie-sciences.fr In the first step, a nucleophile residue on the enzyme (Glu-537 in E. coli LacZ) attacks the anomeric carbon of the galactosyl moiety of the substrate, forming a covalent galactosyl-enzyme intermediate and releasing the aglycone (glucose in the case of lactose). nih.govacs.org In the second step, an acceptor molecule attacks the covalent intermediate, breaking the bond between galactose and the enzyme. acs.org When water acts as the acceptor, hydrolysis occurs, yielding galactose. acs.org However, when glucose, still present in the active site or in solution, acts as the acceptor, a transgalactosylation reaction takes place, forming a new glycosidic bond. nih.govacs.org If the glucose molecule that was just cleaved from lactose acts as the acceptor and the galactosyl moiety is transferred to its C6 hydroxyl group, this compound (Gal-β(1→6)-Glc) is formed. wikipedia.org This reaction is represented by the rate constant k4 in kinetic models. nih.gov

Kinetic Studies of this compound Synthesis by LacZ

Kinetic studies have provided insights into the efficiency and mechanisms of this compound synthesis by β-galactosidase. The formation of this compound is facilitated by the slow release of glucose after the initial cleavage of lactose. nih.gov This allows the cleaved glucose molecule to remain in the active site long enough to act as an acceptor for the galactosyl moiety. nih.govacs.org The balance between hydrolysis (forming galactose and glucose) and transgalactosylation (forming this compound) is influenced by factors such as pH and the presence of magnesium ions. acs.org While this compound and lactose are hydrolyzed with similar efficiency by β-galactosidase, only this compound is significantly produced through the transgalactosylation reaction from lactose. acs.org

Kinetic parameters, such as the dissociation constant (Ki″) for glucose binding to the galactosyl-enzyme complex, are important in understanding this compound synthesis. A moderate affinity for glucose is necessary; very poor binding would favor hydrolysis, while extremely tight binding could theoretically lead to complete transgalactosylation, which is not observed physiologically. nih.govacs.org

Structural Basis of β-Galactosidase Activity in this compound Synthesis

The structure of β-galactosidase is intrinsically linked to its catalytic activities, including the synthesis of this compound. The enzyme is a tetramer, with the active site located within each monomer and involving residues from different domains. wikipedia.orgresearchgate.net The precise arrangement of amino acid residues within the active site creates an environment conducive to both hydrolysis and transgalactosylation.

Identification of Glucose Acceptor Site

A specific glucose acceptor site within the active site of β-galactosidase is essential for the transgalactosylation reaction that yields this compound. wikipedia.orgnih.govresearchgate.net This site transiently binds the glucose molecule after the cleavage of lactose, positioning its C6 hydroxyl group to act as a nucleophilic acceptor for the galactosyl-enzyme intermediate. wikipedia.orgnih.gov Although the affinity of this site for glucose is relatively low, its existence and properties are critical for efficient this compound formation. nih.govresearchgate.net Structural data, particularly from studies using modified enzymes that trap this compound, have been instrumental in mapping this site. nih.govresearchgate.netrcsb.org

Specific Residues Involved in Glucose Binding

Several specific amino acid residues within the active site of E. coli β-galactosidase have been identified as being involved in binding the glucose molecule at the acceptor site. These residues include Asn-102, His-418, Lys-517, Ser-796, Glu-797, and Trp-999. nih.govresearchgate.netnih.govresearchgate.netpdbj.org

These residues interact with the glucose molecule through various forces, including hydrogen bonds and C-H···π interactions (in the case of Trp-999). nih.gov Ser-796 and Glu-797 are part of a mobile loop (residues 795-803) that is located near the active site and appears to play a crucial role in forming the glucose binding site. nih.govresearchgate.netnih.govresearchgate.netpdbj.org The transient nature of glucose binding at this site, influenced by the mobility of this loop, allows for a balance between this compound synthesis and the release of glucose for metabolism. nih.govresearchgate.netnih.govresearchgate.netpdbj.org

Kinetic studies involving site-directed mutagenesis of these residues have confirmed their importance for glucose affinity and, consequently, for this compound synthesis. nih.govresearchgate.netnih.govresearchgate.net Substitutions at these positions have been shown to significantly increase the dissociation constant (Ki″) for glucose. nih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6454902 nih.gov, 67375559 wikipedia.org |

| Lactose | 6134 fishersci.nlwikipedia.orgnih.gov, 3037558 nih.gov |

| Glucose | 5793 guidetopharmacology.orgdsmz.denih.govmetabolomicsworkbench.org |

Interactive Data Table (Example based on search results - Dissociation Constants)

While a full interactive table requires a different format than this text output, here is an example of how data on dissociation constants (Ki″) for glucose binding with substituted β-galactosidase enzymes could be presented based on the search results nih.gov:

| Enzyme Variant | Glucose Ki″ (mM) |

| Wild-type β-galactosidase | 17 nih.gov |

| Asn-102 substitution | >8x increase nih.gov |

| His-418 substitution | >8x increase nih.gov |

| Lys-517 substitution | >8x increase nih.gov |

| Ser-796 substitution | >8x increase nih.gov |

| Glu-797 substitution | >8x increase nih.gov |

| Trp-999 substitution | Very poor binding nih.gov |

Note: The exact increase for substitutions other than Trp-999 is stated as "8-fold or more" in the source nih.gov.

Role of Active Site Loop (Residues 795-803)

A mobile loop within the active site of β-galactosidase, specifically residues 795-803, plays a significant role in the enzyme's bifunctional activity, including the synthesis of this compound. nih.govresearchgate.netnih.gov This loop is involved in forming the glucose binding site, which is crucial for the transgalactosylation reaction that produces this compound. nih.govresearchgate.netnih.gov The transient binding of glucose at this acceptor site, facilitated by the loop, delays its exit and allows it to react with the enzyme-galactose intermediate. nih.govresearchgate.netnih.gov

The glucose binding site involves residues such as Asn-102, His-418, Lys-517, Ser-796, Glu-797, and Trp-999. nih.govresearchgate.netnih.gov Ser-796 and Glu-797 are part of the 795-803 loop. nih.govresearchgate.netnih.gov The mobility of this loop is thought to contribute to the transient nature of glucose binding, balancing the need for this compound synthesis with the need to release glucose and galactose for metabolism. nih.govresearchgate.netnih.gov

Conformational Changes During this compound Formation

Specific conformational changes occur in β-galactosidase during catalysis. nih.gov Substrate binding initially occurs in a "shallow" or nonproductive binding mode. nih.govnih.gov For the reaction to proceed, the substrate must move and rotate into a "deep" or productive binding mode within the active site. nih.govnih.gov These conformational changes are triggered by the progression of the substrate towards the transition state. uoregon.edu

The active site loop (residues 795-803) is also subject to conformational changes, exhibiting open and closed states. nih.govresearchgate.netresearchgate.net The closed conformation of the loop is associated with the trapping of this compound, as observed in studies using engineered enzyme variants. nih.govresearchgate.net This suggests that the conformational state of the loop influences the enzyme's ability to facilitate the transgalactosylation reaction and retain the glucose molecule for this compound synthesis.

Engineered β-Galactosidase Variants for this compound Trapping (e.g., G794A-β-galactosidase)

Engineered variants of β-galactosidase have been instrumental in studying the mechanism of this compound synthesis. The G794A substitution in E. coli β-galactosidase, for instance, creates an enzyme variant that efficiently traps this compound. ebi.ac.uknih.govresearchgate.netnih.govresearchgate.net Structural data from G794A-β-galactosidase incubated with lactose have shown this compound bound in the deep binding mode with the active site loop in a closed conformation. nih.govresearchgate.net This trapping effect is attributed to the G794A substitution favoring the closed loop conformation, which in turn enhances the affinity for the glucose moiety of this compound, driving its formation and hindering its release. researchgate.net

Research using this variant has provided structural evidence mapping the glucose acceptor site involved in this compound synthesis. nih.govresearchgate.netnih.gov Studies involving structures with ligands like Bis-Tris and L-ribose in the active site, along with kinetic binding studies, support the identification of the glucose binding site and the role of the G794A substitution in stabilizing the this compound-bound state. nih.govresearchgate.netnih.govrcsb.org

Data Table: Effect of G794A Substitution on this compound Trapping

While specific quantitative data tables on trapping efficiency were not directly extracted, the research indicates a clear qualitative difference in this compound binding and retention in the G794A variant compared to the wild-type enzyme.

| Enzyme Variant | This compound Trapping Efficiency | Active Site Loop Conformation |

| Wild-type β-Galactosidase | Lower | Mobile (Open/Closed equilibrium) nih.govresearchgate.netnih.gov |

| G794A-β-Galactosidase | Higher | Favors Closed nih.govresearchgate.net |

Note: This table is a qualitative representation based on the described function and observed structures of the enzymes.

Specificity and Efficiency of this compound Production by β-Galactosidase

β-Galactosidase exhibits specificity for the galactose part of its substrates but has lower specificity for the remainder. nih.gov While it can hydrolyze a variety of β-d-galactosides, its ability to catalyze transgalactosylation to form this compound is a specific and important function. ebi.ac.uknih.gov

The efficiency of this compound production by β-galactosidase is influenced by factors such as substrate concentration. At low this compound concentrations, the enzyme primarily hydrolyzes it into galactose and glucose. ebi.ac.uk However, at higher concentrations, transgalactolytic oligosaccharides, including this compound itself, can be produced. ebi.ac.uk

Studies have shown that when lactose is the substrate, this compound is the preferred transgalactosylation product, accounting for a significant proportion of the initial product. acs.org For E. coli β-galactosidase, it has been reported that approximately 9% of consumed lactose can be isomerized to this compound. researchgate.net The ratio of this compound production to glucose production has been observed to be relatively constant over a range of lactose concentrations. researchgate.net

The affinity of the glucose acceptor site on β-galactosidase for glucose is moderate, with a reported dissociation constant of 17 mM. nih.gov This moderate affinity represents a balance between facilitating intramolecular this compound synthesis and allowing the release of glucose for metabolic pathways. nih.gov

Molecular Mechanisms of Allolactose Action

Allolactose (B1665239) Interaction with the Lac Repressor (LacI)

The lac repressor (LacI) is a DNA-binding protein that acts as a negative regulator of the lac operon. wikipedia.orgkenyon.eduwikipedia.org In the absence of this compound, the LacI protein binds tightly to the lac operator DNA sequence, which is located near the promoter of the lac operon. wikipedia.orgtulane.edubyui.edu This binding physically blocks or hinders the binding of RNA polymerase to the promoter, thereby preventing or significantly reducing the transcription of the lac operon genes (lacZ, lacY, and lacA). wikipedia.orgwikipedia.orgndsu.edu

When lactose (B1674315) is present in the environment, it is transported into the cell and converted to this compound by β-galactosidase. wikipedia.orgtulane.eduwikipedia.org this compound then acts as an inducer molecule by binding to the Lac repressor protein. tulane.edukenyon.edukhanacademy.org This binding event is highly specific and leads to a change in the conformation of the repressor. wikipedia.orgkenyon.eduwikipedia.org

Allosteric Regulation of LacI by this compound

The interaction between this compound and the Lac repressor is a classic example of allosteric regulation. wikipedia.orgkhanacademy.orglibretexts.org Allosteric regulation occurs when the binding of a molecule (the effector or inducer, in this case, this compound) to a protein at one site affects the protein's ability to bind to another molecule at a different site. libretexts.org In the case of LacI, this compound binding at an allosteric site alters the protein's conformation, which in turn reduces its affinity for the lac operator DNA. wikipedia.orgwikipedia.orgkhanacademy.orgletstalkacademy.com

Conformational Changes in Lac Repressor

Binding of this compound to the Lac repressor induces conformational changes within the protein structure. wikipedia.orgkenyon.eduwikipedia.orglibretexts.org These changes are crucial for the repressor's release from the operator DNA. Structural studies, including crystallography, have provided insights into these conformational shifts. tulane.edunih.gov The binding of the inducer stabilizes the repressor in a conformation that is less capable of high-affinity DNA binding. wikipedia.orgnih.gov This allosteric transition is thought to be propagated through the protein structure from the inducer-binding site to the DNA-binding domains. kenyon.eduresearchgate.net

Reduction of Lac Repressor Affinity for Lac Operator DNA

The most significant consequence of this compound binding and the resulting conformational change is a substantial reduction in the Lac repressor's affinity for the lac operator DNA. byui.edukenyon.eduwikipedia.orgkhanacademy.orglibretexts.org In the absence of an inducer, the Lac repressor binds to the operator with high affinity. tulane.eduacademie-sciences.fr However, upon binding this compound, the affinity for the operator DNA is lowered significantly, by approximately 1000-fold. tulane.edunih.govacademie-sciences.fr This decreased affinity allows the repressor to dissociate from the operator, clearing the way for RNA polymerase to bind to the promoter and initiate transcription of the lac operon genes. wikipedia.orgbyui.edukhanacademy.org

Research findings highlight the magnitude of this affinity change. For instance, the dissociation constant (Kd) of the Lac repressor for operator DNA is very low in the absence of an inducer (around 10-13 M at low salt concentrations), indicating high-affinity binding. academie-sciences.fr In the presence of an inducer like IPTG (a non-hydrolyzable analog of this compound), the affinity is reduced, with a Kd around 10-10 M. nih.govacademie-sciences.fr This demonstrates the significant impact of inducer binding on the repressor-operator interaction. tulane.edu

Here is a data table summarizing the effect of inducer binding on Lac repressor affinity for DNA:

| DNA Binding Site | Repressor Kd (Absence of Inducer) | Repressor Kd (Presence of Inducer) | Fold Reduction in Affinity |

| lac operator | ~5 x 10-14 M tulane.edu | ~5 x 10-11 M tulane.edu | ~1000 tulane.edunih.govacademie-sciences.fr |

| Other DNA | ~5 x 10-7 M tulane.edu | ~5 x 10-7 M tulane.edu | ~1 tulane.edu |

Structural Domains of Lac Repressor Involved in this compound Binding

The Lac repressor protein is a homotetramer, meaning it consists of four identical subunits. kenyon.eduwikipedia.orglibretexts.org Each monomer is composed of several distinct structural and functional domains. kenyon.eduwikipedia.org The binding of this compound occurs within specific regions of these monomers.

Regulatory Domain (Core Domain)

The primary site for this compound binding is located within the regulatory domain, also known as the core domain, of each Lac repressor monomer. tulane.edubyui.edukenyon.eduwikipedia.orgnih.govbiorxiv.org This domain is responsible for sensing the presence of the inducer molecule. nih.gov The core domain itself is structurally divided into two subdomains. nih.govbiorxiv.org The inducer binding site is situated at the interface of these two subdomains within the core. nih.gov Binding of this compound to this site initiates the allosteric cascade that leads to altered DNA binding affinity. ebi.ac.uk

Linker/Hinge Helix in Allosteric Communication

Connecting the DNA-binding domain to the core domain is a region referred to as the linker or hinge helix. tulane.edukenyon.eduwikipedia.orgnih.govnih.gov This region plays a critical role in transmitting the conformational change induced by this compound binding in the core domain to the DNA-binding domain. kenyon.edubiorxiv.org In the absence of DNA, the hinge region can be relatively flexible. nih.gov However, upon DNA binding, the hinge helix becomes ordered and interacts with the minor groove of the operator DNA, contributing to binding specificity. kenyon.edunih.gov The allosteric signal originating from this compound binding in the core domain is thought to be propagated through this linker region, affecting the orientation and conformation of the DNA-binding domains and reducing their ability to bind tightly to the operator. kenyon.eduresearchgate.netnih.govcore.ac.uk

Regulation of the Lac Operon by this compound

The lac operon is a classic example of prokaryotic gene regulation, controlling the expression of genes necessary for lactose metabolism in E. coli. wikipedia.orgkhanacademy.orgebsco.com this compound acts as the primary inducer molecule for this operon. nih.govuah.esmicrobenotes.com The regulation involves the interaction of this compound with the lac repressor protein, encoded by the lacI gene. microbenotes.comwikipedia.orgkhanacademy.org

In the absence of lactose (and thus this compound), the lac repressor protein binds tightly to the lac operator region, a DNA sequence located downstream of the promoter and near the beginning of the lacZ gene. microbenotes.comwikipedia.orgkhanacademy.org This binding obstructs the binding of RNA polymerase to the promoter, effectively preventing or significantly reducing the transcription of the lac operon genes (lacZ, lacY, and lacA). microbenotes.comwikipedia.orgkhanacademy.org

When lactose is present, a small amount is transported into the cell by the basal level of lactose permease (encoded by lacY) and converted to this compound by β-galactosidase. uah.esmicrobenotes.com

Induction of Lac Operon Transcription

This compound induces lac operon transcription by binding to the lac repressor protein. nih.govwikipedia.orgkhanacademy.orgthe-scientist.com This binding causes a conformational change in the repressor, reducing its affinity for the operator DNA sequence. khanacademy.orgnumberanalytics.com As a result, the lac repressor dissociates from the operator, allowing RNA polymerase to bind to the promoter and initiate the transcription of the polycistronic mRNA molecule encoding β-galactosidase (lacZ), lactose permease (lacY), and thiogalactoside transacetylase (lacA). wikipedia.orgkhanacademy.orgnumberanalytics.comnih.gov

The structural genes (lacZ, lacY, and lacA) are transcribed as a single mRNA molecule, ensuring the coordinated production of the enzymes required for lactose uptake and metabolism. wikipedia.orgkhanacademy.org Each gene within the mRNA has its own Shine-Dalgarno sequence, allowing for independent translation of the three proteins. wikipedia.org

Interplay with Catabolite Activator Protein (CAP) and Glucose Levels

The regulation of the lac operon is also influenced by glucose levels through a mechanism known as catabolite repression. khanacademy.orgebsco.com This system ensures that E. coli preferentially utilizes glucose, its preferred carbon source, over lactose when both are available. wikipedia.orgkhanacademy.org

Catabolite repression involves the Catabolite Activator Protein (CAP), also known as the cAMP receptor protein (CRP). uah.eskhanacademy.org CAP is a transcriptional activator that enhances the binding of RNA polymerase to the lac promoter, but it can only bind to the DNA when complexed with cyclic adenosine (B11128) monophosphate (cAMP). uah.eskhanacademy.org

The intracellular concentration of cAMP is inversely proportional to the concentration of glucose. khanacademy.orgebsco.com When glucose levels are high, cAMP levels are low, resulting in less CAP-cAMP complex formation. khanacademy.orgnih.gov Consequently, CAP does not efficiently bind to the CAP binding site upstream of the lac promoter, leading to a low level of lac operon transcription, even if the repressor is not bound due to the presence of this compound. khanacademy.orgnih.gov

Conversely, when glucose levels are low, cAMP levels are high, leading to increased formation of the CAP-cAMP complex. khanacademy.orgnih.gov The CAP-cAMP complex binds to the CAP binding site, facilitating the binding of RNA polymerase to the promoter and significantly increasing the rate of lac operon transcription, provided that this compound is also present to relieve repression by the lac repressor. khanacademy.orgthe-scientist.comnih.gov

Therefore, high-level transcription of the lac operon occurs only when two conditions are met: lactose is present (leading to this compound production and repressor release) and glucose is absent (leading to high cAMP levels and CAP activation). khanacademy.org

The interplay between this compound and glucose levels in regulating lac operon expression can be summarized in the following table:

| Glucose Level | Lactose Level | This compound Present | Repressor Binding | cAMP Level | CAP Binding | Lac Operon Transcription |

| High | Absent | No | Yes | Low | No | No |

| High | Present | Yes | No | Low | No | Low (leaky) |

| Low | Absent | No | Yes | High | Yes | No |

| Low | Present | Yes | No | High | Yes | High |

Positive Feedback Loop in Lac Operon Regulation

The lac operon regulatory system involves a positive feedback loop mediated by this compound, although its significance in the presence of lactose has been a subject of research. nih.govnih.govmpg.de The core of this feedback loop lies in the fact that the enzymes produced by the lac operon, particularly β-galactosidase (lacZ) and lactose permease (lacY), contribute to the presence of the inducer, this compound. nih.govnih.govmpg.de

Lactose permease is responsible for transporting lactose into the cell. khanacademy.orgnih.gov Once inside, β-galactosidase converts lactose into this compound. nih.govuah.es this compound then binds to the lac repressor, leading to the induction of lac operon transcription and the production of more lactose permease and β-galactosidase. wikipedia.orgkhanacademy.orgnih.gov This creates a feedback loop: increased levels of the enzymes lead to increased uptake of lactose and production of this compound, which in turn leads to further induction of the operon and even higher levels of the enzymes. nih.govnih.govmpg.de

Research has investigated whether this positive feedback leads to bistability, an "all-or-none" response in gene expression, in the natural lactose system. nih.govmpg.de While bistability has been observed with gratuitous inducers like IPTG (Isopropyl β-D-1-thiogalactopyranoside), which are not metabolized by β-galactosidase, its existence with lactose as the inducer has been debated. nih.govmpg.dewikipedia.org Studies using methods to determine intracellular this compound concentration and enzyme kinetics have shown that during lac induction with lactose, the intracellular this compound concentration increases with the level of lactose enzymes, supporting the existence of positive feedback. nih.gov However, the simultaneous metabolism of lactose and this compound by β-galactosidase and the dilution of enzymes due to cell growth can influence the strength of this feedback loop. nih.govmpg.de

Despite the complexities, the positive feedback mechanism contributes to the efficient induction of the lac operon when lactose is available and glucose is scarce, allowing the cell to switch to lactose metabolism effectively. nih.govnih.govbitesizebio.com

Evolutionary and Comparative Aspects of Allolactose

Evolutionary Relationship Between Allolactose (B1665239) Synthesis and Lac Repressor

The synthesis of this compound by β-galactosidase is not a random side reaction but a key evolutionary feature that is intrinsically linked to the function of the Lac repressor. nih.gov In the well-studied lac operon of Escherichia coli, lactose (B1674315) itself is not the direct inducer. Instead, β-galactosidase, the product of the lacZ gene, performs a dual function: it hydrolyzes lactose into galactose and glucose, and it also catalyzes the isomerization of lactose into this compound. nih.govsigmaaldrich.comresearchgate.net this compound then acts as the true inducer by binding to the Lac repressor (the product of the lacI gene), causing a conformational change that prevents the repressor from binding to the operator region of the operon. wikipedia.orgwikipedia.orgkhanacademy.org This allows for the transcription of the genes necessary for lactose metabolism. nih.gov

This intricate regulatory mechanism suggests a co-evolutionary relationship between the capacity of β-galactosidase to synthesize this compound and the Lac repressor's ability to recognize it. nih.gov The production of this compound is a feature that appears to have been co-selected with the Lac repressor through evolution. nih.gov This is supported by the finding that the specific structural elements within β-galactosidase required for this compound synthesis are conserved only in organisms that also possess a Lac repressor. nih.govnih.gov This indicates a coordinated evolutionary pressure to maintain both the signal (this compound) and the receiver (Lac repressor) for effective gene regulation in response to the presence of lactose. nih.gov

Conservation of this compound Synthesis Motif in β-Galactosidases

The ability of β-galactosidase to synthesize this compound is dependent on a specific structural feature known as the "this compound synthesis motif". nih.gov This motif is defined by a glucose binding site on the enzyme. nih.govnih.gov After β-galactosidase cleaves lactose into galactose and glucose, this site temporarily holds the glucose molecule, facilitating its re-ligation to galactose at a different position (a β1-6 linkage instead of the original β1-4 linkage) to form this compound. nih.govwikipedia.org

Structural and bioinformatics studies have identified the key amino acid residues that constitute this glucose binding site. nih.govnih.gov These residues are part of a mobile loop that closes over the active site. nih.govsigmaaldrich.com The conservation of these specific residues across different β-galactosidases is not universal. nih.govnih.gov Phylogenetic analysis reveals that the residues crucial for intramolecular this compound synthesis are conserved only in a subset of β-galactosidases from a relatively small group of organisms. nih.gov This lack of universal conservation implies that the ability to produce this compound is not an inherent property of all β-galactosidases but rather a specialized function that has been maintained in specific evolutionary lineages. nih.govnih.gov

The key residues identified as being part of the glucose acceptor site in E. coli β-galactosidase are presented in the table below. nih.govnih.gov

| Residue | Role in this compound Synthesis |

| Asn-102 | Forms part of the glucose binding site. nih.gov |

| His-418 | Contributes to the structure of the glucose binding site. nih.gov |

| Lys-517 | Involved in creating the glucose acceptor site. nih.gov |

| Ser-796 | A component of a mobile loop that closes over the active site, helping to form the glucose binding site. nih.govnih.gov |

| Glu-797 | Also part of the mobile loop essential for forming the glucose binding site. nih.govnih.gov |

| Trp-999 | A critical residue for binding glucose to the galactosyl-enzyme intermediate, ensuring an appropriate proportion of lactose is converted to this compound. nih.govnih.govnih.gov |

Genomic Analyses of Lac Repressors and this compound Co-selection

Genomic analyses provide strong evidence for the co-selection of the this compound synthesis motif in β-galactosidases and the Lac repressor. nih.govnih.gov Studies have shown that Lac repressors are only found in the genomes of organisms whose β-galactosidase enzymes possess the conserved residues necessary for efficient intramolecular this compound production. nih.gov When the genomes of various organisms are analyzed, a clear pattern emerges: if an organism has a β-galactosidase with the this compound synthesis motif, it is also highly likely to have a lacI gene encoding a Lac repressor. nih.gov

This tight correlation suggests that the evolution of the lac operon's regulatory system was not a stepwise process where one component evolved long before the other. Instead, it points to a scenario of co-evolution, where the genetic linkage between the gene for β-galactosidase (lacZ) and the gene for the repressor (lacI) facilitated their parallel evolution. nih.gov The glucose binding site of β-galactosidase, therefore, played a crucial role in the evolution of the lac operon's regulatory mechanism. nih.govnih.govresearchgate.net The presence of both components was necessary for the development of this specific and efficient system of gene regulation in response to lactose. nih.gov

Comparative Analysis of LacI-Family Transcriptional Regulators

The Lac repressor (LacI) is the namesake of a large and diverse family of transcriptional regulators found in bacteria. nih.govnih.govjst.go.jp The LacI-family is characterized by a conserved N-terminal DNA-binding domain, typically a helix-turn-helix motif, and a C-terminal ligand-binding domain that recognizes specific effector molecules, often sugars. researchgate.netoup.com While LacI itself is specifically induced by this compound, other members of this family have evolved to recognize a wide array of different sugars and regulate various metabolic pathways. nih.govnih.gov

Comparative genomic studies have analyzed over 1300 LacI-family transcription factors from more than 270 bacterial genomes. nih.govnih.gov These analyses have revealed that while the majority (nearly 90%) act as local regulators for specific sugar utilization pathways, a significant number function as global regulators controlling larger, more diverse sets of metabolic genes. nih.govnih.gov

Phylogenetic analysis of the LacI-family suggests that these proteins likely arose from duplication events that occurred at a specific point in evolutionary history. nih.gov The C-terminal ligand-binding domain of these repressors is structurally homologous to periplasmic sugar-binding proteins (PBPs), suggesting that the repressor family may have evolved by acquiring a DNA-binding domain at the N-terminus of an ancestral PBP. oup.com

The table below provides a comparative overview of some well-characterized members of the LacI-family and their respective effector molecules and regulated operons.

| Repressor | Organism (Example) | Effector Molecule(s) | Regulated Genes/Operons |

| LacI | Escherichia coli | This compound | lac operon (lactose metabolism) nih.govoup.com |

| GalR | Escherichia coli | D-galactose | gal operon (galactose metabolism) oup.com |

| CcpA | Bacillus subtilis | Fructose-1,6-bisphosphate | Global regulator of carbon catabolite repression nih.govosti.gov |

| FruR | Escherichia coli | Fructose-1-phosphate | fru operon (fructose metabolism) nih.govosti.gov |

| PurR | Escherichia coli | Hypoxanthine, Guanine | Purine biosynthesis genes nih.govoup.comosti.gov |

| RbsR | Escherichia coli | D-ribose | rbs operon (ribose transport and metabolism) oup.comnih.gov |

| TreR | Escherichia coli | Trehalose-6-phosphate | tre operon (trehalose metabolism) oup.com |

This comparative analysis highlights the evolutionary diversification of the LacI family from a common ancestor to a wide range of regulators with distinct specificities for both their DNA targets and their small molecule effectors. nih.govoup.com

Research Methodologies and Analytical Approaches for Allolactose

Chromatographic Techniques for Allolactose (B1665239) Separation and Quantification

Chromatography is a cornerstone for the analysis of this compound, enabling its separation from a complex mixture of other carbohydrates, most notably its structural isomer, lactose (B1674315).

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) stands as a premier technique for carbohydrate analysis. thermofisher.comchromatographyonline.comthermofisher.com It is particularly well-suited for separating and quantifying this compound due to its high selectivity and sensitivity, eliminating the need for derivatization. thermofisher.comthermofisher.com The method leverages the weakly acidic nature of carbohydrates, which can be ionized at high pH, allowing for their separation on a strong anion-exchange stationary phase using hydroxide-based eluents. thermofisher.com

Principle of Separation and Detection: In HPAEC, carbohydrates like this compound are separated based on their pKa values and the interaction of their hydroxyl groups with the positively charged stationary phase under alkaline conditions. Pulsed Amperometric Detection (PAD) provides direct, sensitive detection of underivatized carbohydrates by measuring the electrical current generated from their oxidation at the surface of a gold electrode. thermofisher.com A repeating sequence of potentials is applied to clean the electrode, ensuring a consistently active surface for detection. researchgate.net

Research Findings: HPAEC-PAD has been successfully used to separate this compound from lactose and lactulose (B1674317) in various matrices, including lactose-free products. thermofisher.comresearchgate.net The technique's high resolution can distinguish between the β(1→6) glycosidic linkage of this compound and the β(1→4) linkage of lactose. researchgate.net The method's sensitivity is critical for detecting low levels of these sugars, with method detection limits (MDLs) for lactose reported as low as 0.12 mg/L. thermofisher.com

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Stationary Phase | Strong anion-exchange resin (e.g., Thermo Scientific™ Dionex™ CarboPac™ series) | thermofisher.com |

| Mobile Phase | Sodium hydroxide (B78521) (NaOH) gradient | chromatographyonline.com |

| Detection Mode | Pulsed Amperometry (Gold Electrode) | thermofisher.com |

| Advantage | Direct detection, high sensitivity, no derivatization required | thermofisher.com |

Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for separating polar compounds like this compound. nih.gov In HILIC, a polar stationary phase is used with a mobile phase rich in a water-miscible organic solvent, such as acetonitrile. A water-rich layer forms on the surface of the stationary phase, and separation is achieved through the partitioning of the analyte between this layer and the bulk mobile phase. thermofisher.com

Coupling with Fluorescence Detection: While HILIC provides the separation, carbohydrates like this compound lack a native chromophore or fluorophore, making direct UV or fluorescence detection challenging. nih.gov Therefore, pre-column derivatization with a fluorescent tag is typically required to achieve sensitive detection. This adds a step to sample preparation but allows for highly sensitive and selective quantification. nih.govmdpi.com

Research Findings: HILIC has been widely applied to the separation of various polar compounds, including carbohydrates and their derivatives. nih.govmdpi.com The elution order in HILIC is generally the opposite of that in reversed-phase chromatography, with more polar compounds being more strongly retained. thermofisher.com The optimization of mobile phase components (organic solvent, water content, and buffer) is crucial for achieving good resolution of sugar isomers. mdpi.com Although less direct than HPAEC-PAD for native sugars, HILIC coupled with fluorescence detection offers an alternative with excellent sensitivity for derivatized analytes. researchgate.netresearchgate.net

| Parameter | Typical Condition/Feature | Reference |

|---|---|---|

| Stationary Phase | Polar (e.g., bare silica, amide, DIOL) | nih.gov |

| Mobile Phase | High percentage of organic solvent (e.g., >60% acetonitrile) with aqueous buffer | thermofisher.com |

| Detection Mode | Fluorescence (requires pre-column derivatization) | nih.gov |

| Advantage | Excellent for separating polar compounds; high sensitivity with fluorescence detection | researchgate.net |

Enzymatic Assays for this compound Analysis

Enzymatic assays provide a functional approach to quantify this compound, often by measuring the activity of the enzyme β-galactosidase, for which this compound is the natural inducer. nih.gov These assays are highly specific and can be very sensitive.

Principle of the Assay: A common method involves using a chromogenic or fluorogenic substrate for β-galactosidase, such as o-nitrophenyl-β-D-galactopyranoside (ONPG). ucdavis.edu The enzyme cleaves this substrate, releasing a product (o-nitrophenol) that is colored and can be quantified spectrophotometrically by its absorbance at 420 nm. ucdavis.edunih.gov The rate of color formation is proportional to the enzyme's activity. This compound concentration can be inferred by its effect on inducing the expression of β-galactosidase in a cellular system or through coupled enzyme systems where the products of this compound hydrolysis (galactose and glucose) are measured. aatbio.com For instance, galactose can be oxidized in a subsequent reaction to produce a colorimetric or fluorometric signal.

Research Findings: Enzymatic assays are fundamental in molecular biology for studying gene regulation in the lac operon. ucdavis.edu Kits for measuring lactose often rely on the enzymatic hydrolysis of lactose to glucose and galactose, followed by the quantification of one of these monosaccharides. nih.govmegazyme.com These principles can be adapted for this compound. The sensitivity of these assays can be very high, with some fluorometric methods detecting lactose in the nanomole range. The specificity of the β-galactosidase used is crucial, especially in samples where other galacto-oligosaccharides (GOS) might be present.

Spectroscopic Methods in this compound Research

Spectroscopic techniques are indispensable for probing the molecular interactions of this compound, particularly its binding to the lac repressor protein, which is the key event in the induction of the lac operon.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of macromolecules and their complexes in solution. researchgate.net It has been instrumental in elucidating the allosteric mechanism by which this compound binding to the lac repressor (LacI) inhibits its ability to bind to operator DNA. wikipedia.org

Principle and Application: NMR can detect changes in the chemical environment of individual atomic nuclei within the protein upon ligand binding. researchgate.netpnas.org By comparing the NMR spectra of the LacI repressor in its free state and when bound to this compound, researchers can identify which specific amino acid residues are involved in the interaction and which parts of the protein undergo conformational changes. pnas.orgnih.gov This provides a detailed, atomic-level view of the allosteric transition that leads to gene expression. nih.gov

Research Findings: NMR studies have revealed that the binding of an inducer like this compound or its analog, isopropyl β-D-1-thiogalactopyranoside (IPTG), to the core domain of the repressor disrupts its specific DNA-binding capability. researchgate.netnih.gov High-resolution NMR has shown that the repressor exists in a dynamic equilibrium between a DNA-bound and an inducer-bound conformation. pnas.orgnih.gov The binding of this compound shifts this equilibrium toward the inducer-bound state, which has a significantly lower affinity for the operator DNA, thus allowing transcription to proceed. wikipedia.orgnih.gov

Molecular Modeling and Simulation Studies

Complementing experimental techniques, molecular modeling and computational simulations provide invaluable insights into the dynamics and thermodynamics of the this compound-repressor interaction.

Approach and Methodology: These in silico studies use the principles of physics and chemistry to model the behavior of molecules. github.com Molecular dynamics (MD) simulations can track the movements of every atom in the repressor protein and the this compound molecule over time, revealing the dynamic process of binding and the resulting conformational changes. wikipedia.orguiuc.edu These simulations can help visualize the allosteric communication between the inducer binding site and the distant DNA-binding domain. biorxiv.org

Research Findings: Simulations have helped to build complete all-atom models of the LacI-DNA complex and to study the forces involved in DNA looping, a key feature of repression. uiuc.edu Modeling studies investigate how the binding of this compound induces an allosteric change in the repressor protein, making it unable to bind effectively to the operator DNA. biorxiv.org These computational approaches allow researchers to test hypotheses about the mechanism of allostery and to predict the effects of mutations on repressor function, guiding further experimental work. researchgate.net

Allolactose in Biotechnology and Synthetic Biology

Allolactose (B1665239) Analogs as Inducers in Expression Systems (e.g., IPTG)

While this compound is the natural inducer, its metabolic instability within bacterial cells limits its utility in laboratory settings for sustained induction of the lac operon. wikipedia.orgbiologicscorp.comtulane.edu To overcome this, non-hydrolyzable analogs of this compound have been developed. wikipedia.orgbiologicscorp.comtulane.edu The most widely used analog is Isopropyl β-D-1-thiogalactopyranoside (IPTG). idtdna.comwikipedia.orgbiologicscorp.comtulane.edubiosynth.com

IPTG mimics the structure of this compound and binds to the lac repressor, inducing the necessary conformational change to release it from the operator. numberanalytics.comwikipedia.orgbiologicscorp.comwikipedia.orgbiosynth.comagscientific.com However, unlike this compound, the presence of a sulfur atom in IPTG creates a chemical bond that is not cleaved by β-galactosidase, rendering it non-metabolizable by the cell. wikipedia.orgbiologicscorp.com This stability ensures that the IPTG concentration remains constant during an experiment, providing consistent induction of gene expression. wikipedia.orgbiologicscorp.com

IPTG is a highly effective inducer of protein expression in systems controlled by the lac operator or related promoters (like the tac promoter), typically used in concentrations ranging from 100 μmol/L to 3.0 mmol/L. wikipedia.orgservicebio.com A common working concentration is 1 mmol/L, achieved by adding a sterile 1 mol/L IPTG solution at a 1:1000 dilution to a bacterial culture. wikipedia.orgagscientific.comservicebio.com The optimal concentration may vary depending on the specific bacterial strain, plasmid, and desired level of induction. wikipedia.org For instance, strains over-producing the lac repressor (e.g., lacIq mutants) may require higher IPTG concentrations for effective induction. wikipedia.org

| Inducer | Nature | Hydrolyzable by β-galactosidase | Effect on Concentration |

| This compound | Natural | Yes | Decreases over time |

| IPTG | Synthetic | No | Remains constant |

Applications in Genetic Engineering and Molecular Biology

The this compound-mediated regulation of the lac operon, and particularly the use of IPTG as a stable inducer, has numerous applications in genetic engineering and molecular biology. idtdna.comnumberanalytics.com

One prominent application is in recombinant protein production in E. coli. nih.govnumberanalytics.comwasteless.bio Genes encoding desired proteins are frequently cloned into expression vectors that place their transcription under the control of the lac promoter or a hybrid promoter like tac. idtdna.combiologicscorp.comslideshare.net The addition of IPTG to the culture medium then triggers the expression of the cloned gene, leading to the production of the recombinant protein. wikipedia.orgbiologicscorp.comagscientific.comservicebio.comwasteless.bioslideshare.nettaylorandfrancis.com This inducible system allows for controlled protein synthesis, which can be particularly useful for producing proteins that may be toxic to the host cell if expressed constitutively.

Another key application is in blue-white screening, a technique widely used in cloning experiments to identify bacterial colonies containing recombinant plasmids. idtdna.comwikipedia.orgservicebio.com This method utilizes E. coli strains with a modified lacZ gene and a plasmid vector containing a partial lacZ gene with a multiple cloning site (MCS). idtdna.comservicebio.com The system relies on α-complementation, where the partial β-galactosidase protein produced from the plasmid complements a defective chromosomal copy in the host cell, restoring β-galactosidase activity. idtdna.comservicebio.com In the presence of IPTG (as the inducer) and a chromogenic substrate like X-gal, colonies with a non-recombinant plasmid (where the MCS is empty) will express functional β-galactosidase, which cleaves X-gal to produce an insoluble blue pigment. idtdna.comwikipedia.orgservicebio.com Conversely, colonies containing a recombinant plasmid with a DNA insert in the MCS will have a disrupted lacZ gene, leading to inactive β-galactosidase and the formation of white colonies. idtdna.comservicebio.com This visual distinction allows researchers to easily identify successful cloning events.

The lac operon system, with this compound and its analogs like IPTG, also serves as a fundamental model for understanding gene regulation mechanisms in prokaryotes. nih.govnumberanalytics.comfiveable.methe-scientist.com Studies on the lac operon have provided foundational principles applicable across molecular biology and have inspired the design of synthetic genetic circuits in the field of synthetic biology. numberanalytics.comnumberanalytics.comfiveable.meuv.esjcvi.org These synthetic circuits can be engineered to control gene expression in response to various inputs, demonstrating the versatility of the this compound-mediated regulatory principle in creating novel biological systems. numberanalytics.comnumberanalytics.com

| Application | Principle Involved | Role of this compound/IPTG |

| Recombinant Protein Production | Inducible gene expression using lac or tac promoters | Induces the release of lac repressor, allowing transcription |

| Blue-White Screening | α-complementation of β-galactosidase activity | Induces expression of the partial lacZ gene on the plasmid |

| Study of Gene Regulation Mechanisms | Model system for understanding transcriptional control in prokaryotes | Natural inducer demonstrating environmental response |

| Design of Synthetic Genetic Circuits | Utilizing lac operon regulatory elements for engineered gene control | Principle of inducer-mediated repressor modulation |

Future Directions and Emerging Research Areas

Advanced Structural Characterization of Allolactose-Protein Complexes

Understanding the precise molecular interactions between This compound (B1665239) and the proteins it interacts with, particularly the lac repressor and β-galactosidase, remains a critical area of research. Advanced structural characterization techniques, such as X-ray crystallography and cryo-electron microscopy, can provide higher-resolution insights into these complexes. For instance, structural studies have already provided detailed views of how β-galactosidase binds glucose at an acceptor site, which is important for this compound synthesis. nih.govresearchgate.net Research using a modified version of β-galactosidase (G794A) has provided structural insights, confirming the binding site of glucose in the trapped this compound molecule. wikipedia.org The site involves residues such as Asn-102, His-418, Lys-517, Ser-796, Glu-797, and Trp-999. nih.govresearchgate.net Ser-796 and Glu-797 are part of a loop that closes over the active site and appears essential for the enzyme's bifunctional nature. nih.govresearchgate.net

Future research aims to obtain even more detailed structural information on this compound bound to different conformational states of the lac repressor, potentially in the presence of DNA, to fully elucidate the allosteric mechanism of induction. nih.gov Single-molecule techniques are also being explored to study the dynamics of lac operon regulation, which would include the interactions involving this compound. numberanalytics.com

Systems Biology Approaches to this compound-Mediated Regulation

The lac operon, regulated by this compound and glucose levels (via cAMP-CAP), is a classic model system in systems biology for studying gene regulatory networks. sparkl.meuu.nl Future research is increasingly employing systems biology approaches to understand the complex interplay of factors influencing this compound-mediated regulation in a cellular context. numberanalytics.com This involves developing and refining mathematical models, often using systems of differential equations or Boolean networks, to describe the interactions between this compound, the lac repressor, RNA polymerase, and other cellular components. mdpi.comsparkl.me

These models can help predict operon behavior under various environmental conditions and explore phenomena such as bistability, where the operon can exist in either an induced or repressed state under the same external conditions depending on its history. uu.nlfrontiersin.org Research has shown that the positive feedback loop involving this compound production by β-galactosidase and lactose (B1674315) uptake by LacY permease can contribute to bistability. mdpi.comuu.nl Systems biology approaches can also be used to study gene regulation in complex environments, such as microbial communities, where interactions between different species can influence the availability of lactose and the production of this compound. numberanalytics.com

Investigating this compound Role in Diverse Microbial Systems

While the role of this compound as an inducer of the lac operon is well-characterized in E. coli, its function and the mechanisms of lac operon regulation can vary across different bacterial species. asm.org Future research will focus on investigating the role of this compound in diverse microbial systems beyond E. coli. This includes studying the presence and function of this compound in other enteric bacteria and exploring whether analogous induction mechanisms exist in less-studied microbes that metabolize lactose or similar β-galactosides.

Studies have already begun to explore the diversity in lac operon regulation among different E. coli isolates, finding a wide range of regulatory functions that can be influenced by the broader genetic background. asm.org Understanding how this compound synthesis and sensing mechanisms have evolved in different bacteria can provide insights into microbial adaptation to varying nutrient sources and the evolution of gene regulatory networks. nih.govresearchgate.net

Development of Novel this compound Detection and Quantification Methods

Accurate and sensitive detection and quantification of this compound are crucial for studying its biological roles and for applications in various fields, including food science and biotechnology. Current methods for this compound analysis include high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) and liquid chromatography-mass spectrometry (LC-MS/MS). bioglyco.comantecscientific.comresearchgate.net Enzymatic methods and biosensors are also used, often indirectly measuring the products of this compound hydrolysis. bioglyco.com

Future directions in this area involve developing novel methods with improved sensitivity, specificity, and throughput. This could include the development of new biosensors specifically designed for this compound, potentially enabling real-time monitoring of intracellular or extracellular this compound concentrations. bioglyco.com Advances in mass spectrometry and chromatography techniques may lead to more efficient and accurate quantification of this compound in complex biological matrices. bioglyco.comantecscientific.comlcms.cz For example, LC-MS methods have been developed for separating and quantifying this compound and related sugars in dairy products. bioglyco.comlcms.cz These advancements will facilitate more detailed studies of this compound metabolism, transport, and regulatory functions in various biological systems.

Q & A

Q. How can allolactose be detected and quantified in bacterial culture experiments?

To detect and quantify this compound, researchers commonly use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify the compound based on its molecular weight and retention time. Calibration curves generated from standard this compound solutions enable precise quantification. For bacterial cultures, extracellular and intracellular this compound levels must be differentiated via cell lysis and centrifugation prior to analysis .

Q. What experimental methods confirm this compound’s role as the primary inducer of the lac operon?

Electrophoretic mobility shift assays (EMSAs) can validate this compound-repressor binding by observing changes in DNA-protein complex mobility when this compound is present. Additionally, β-galactosidase activity assays (e.g., ONPG hydrolysis) under varying lactose/allolactose concentrations provide functional evidence of operon induction. Mutagenesis studies disrupting this compound synthesis (e.g., lacZ mutants) further confirm its necessity .

Q. How is the molecular weight of this compound calculated for experimental protocols?

The molecular weight (342.30 g/mol) is derived from its formula (C₁₂H₂₂O₁₁) using atomic weights:

- Carbon (C): 12.0107 × 12 = 144.1284

- Hydrogen (H): 1.008 × 22 = 22.176

- Oxygen (O): 15.9994 × 11 = 175.9934

Total = 144.1284 + 22.176 + 175.9934 = 342.30 g/mol .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound synthesis rates across bacterial strains?

Discrepancies may arise from differences in lacZ β-galactosidase isoforms or regulatory motifs. To address this:

- Perform enzyme kinetics studies (Km and Vmax) using purified β-galactosidase from multiple strains.

- Use genomic sequencing to identify conserved this compound synthesis motifs (e.g., catalytic residues in lacZ) and correlate with synthesis efficiency .

- Compare transcriptional dynamics via real-time PCR of lac operon genes under controlled lactose concentrations.

Q. What experimental designs are suitable for analyzing bistability and hysteresis in the lac operon’s response to this compound?

Bistability arises from feedback loops between this compound, permease, and β-galactosidase. Methodological approaches include:

- Mathematical modeling : Construct ordinary differential equations (ODEs) for this compound (A) and mRNA (M) dynamics, then analyze nullclines and stability under varying lactose (L) inputs.

- Perturbation experiments : Expose cultures to incremental lactose pulses and measure hysteresis via β-galactosidase activity thresholds using flow cytometry .

Q. How can researchers determine the threshold concentration of this compound required for sustained lac operon activation?

- Dose-response assays : Measure β-galactosidase activity across a gradient of this compound concentrations.

- Fluorescent reporter strains : Use E. coli strains with lacZ-GFP fusions to quantify real-time gene expression dynamics.

- Microfluidic systems : Control this compound delivery at subcellular levels to observe single-cell activation thresholds .

Methodological Considerations

- Reproducibility : Document lac operon induction conditions (e.g., temperature, growth phase) to minimize variability .

- Data interpretation : Use statistical tools (e.g., ANOVA, t-tests) to distinguish between stochastic noise and biologically significant changes in this compound levels .

- Ethics : For studies involving genetic modifications, adhere to institutional biosafety protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.